molecular formula C21H45N5O16S B10823695 Apramycin (sulfate hyrate)

Apramycin (sulfate hyrate)

Cat. No.: B10823695
M. Wt: 655.7 g/mol
InChI Key: QZMYGUIMDGWSNW-PWWORVPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apramycin sulfate hydrate is an aminoglycoside antibiotic primarily used in veterinary medicine. It is known for its bactericidal action against many gram-negative bacteria. Apramycin is structurally unique, containing a bicyclic sugar moiety and a monosubstituted deoxystreptamine . It is not approved for use in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apramycin involves the fermentation of the bacterium Streptomyces tenebrarius. The fermentation broth is then subjected to various purification processes to isolate apramycin . The compound is typically isolated as a sulfate salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of apramycin sulfate hydrate involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of apramycin . The extracted compound is then converted to its sulfate hydrate form for commercial use .

Properties

Molecular Formula

C21H45N5O16S

Molecular Weight

655.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid;hydrate

InChI

InChI=1S/C21H41N5O11.H2O4S.H2O/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4;/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;;/m1../s1

InChI Key

QZMYGUIMDGWSNW-PWWORVPNSA-N

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.O.OS(=O)(=O)O

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.O.OS(=O)(=O)O

Origin of Product

United States

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